3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide
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Overview
Description
3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide is an organic compound that features a benzamide core substituted with bromine, chlorine, and a methylsulfonyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide typically involves multiple steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 3 and 4 positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
N-Alkylation: The next step involves the introduction of the methylsulfonyl ethyl group. This can be done by reacting the intermediate with 2-(methylsulfonyl)ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products with different nucleophiles replacing the bromine or chlorine atoms.
Oxidation: Products with oxidized methylsulfonyl groups, such as sulfonic acids.
Reduction: Products with reduced methylsulfonyl groups, such as methylthio groups.
Coupling: Complex molecules with extended aromatic systems.
Scientific Research Applications
3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloro-N-(2-(methylthio)ethyl)benzamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.
3-Bromo-4-chloro-N-(2-(ethylsulfonyl)ethyl)benzamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
3-Bromo-4-chloro-N-(2-(methylsulfonyl)propyl)benzamide: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both bromine and chlorine atoms, along with the methylsulfonyl ethyl group, imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3S/c1-17(15,16)5-4-13-10(14)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDMNLLHKJSWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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